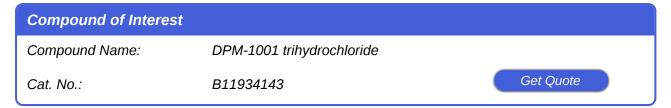


Preparing DPM-1001 Trihydrochloride Solutions for Preclinical Research

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

DPM-1001 trihydrochloride is a potent, orally bioavailable, non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B) with an IC₅₀ of 100 nM.[1][2][3][4][5] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.[6][7] DPM-1001 has demonstrated anti-diabetic properties by enhancing insulin and leptin receptor signaling in animal models.[2][6] Interestingly, DPM-1001 also functions as a highly specific copper chelator, a property that contributes to its therapeutic potential in conditions like Wilson's disease, a genetic disorder characterized by toxic copper accumulation.[8] This dual-action profile makes DPM-1001 a compound of interest for a range of metabolic and genetic diseases.

This document provides detailed protocols for the preparation of **DPM-1001 trihydrochloride** solutions for use in both in vitro and in vivo experiments, along with a summary of its chemical properties and storage conditions.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **DPM-1001 trihydrochloride** is essential for accurate and reproducible experimental results.



Property	Value	Reference
Molecular Formula	C35H57N3O3·3HCl	[9]
Molecular Weight	567.85 g/mol (free base)	[9]
CAS Number	1471172-27-6 (free base) [2][9]	
Appearance	Solid powder	[10]
Purity	>98% [10]	
IC50	100 nM for PTP1B	[2][3][4][5][9]

Storage and Stability

Proper storage of **DPM-1001 trihydrochloride** is critical to maintain its integrity and activity.

Form	Storage Temperature	Duration	Notes
Powder	-20°C	3 years	
In Solvent	-80°C	1 year	[9]
Stock Solution (-80°C)	-80°C	6 months	Stored under nitrogen, away from moisture.
Stock Solution (-20°C)	-20°C	1 month	Stored under nitrogen, away from moisture.

Experimental Protocols: Solution Preparation

The following protocols detail the preparation of **DPM-1001 trihydrochloride** solutions for various experimental applications.

Protocol 1: Preparation of Stock Solutions in DMSO

For most in vitro and as a first step for in vivo formulations, a concentrated stock solution in dimethyl sulfoxide (DMSO) is recommended.



Materials:

- DPM-1001 trihydrochloride powder
- Anhydrous DMSO
- Sterile, conical-bottom tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Equilibrate the **DPM-1001 trihydrochloride** powder to room temperature before opening the vial to prevent condensation.
- Weigh the required amount of **DPM-1001 trihydrochloride** powder in a sterile conical tube.
- Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL or 50 mg/mL).
- Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3]

Protocol 2: Preparation of Working Solutions for In Vivo Administration

DPM-1001 is orally bioavailable and can also be administered via intraperitoneal injection.[2] [11] The following are example formulations to achieve a clear solution for administration.

Formulation A: PEG300, Tween-80, and Saline



This formulation is suitable for achieving a clear solution at concentrations of at least 5 mg/mL. [2]

Materials:

- DPM-1001 trihydrochloride DMSO stock solution (e.g., 50 mg/mL)
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- · Sterile tubes
- Vortex mixer

Procedure (for 1 mL of 5 mg/mL working solution):

- Add 400 μL of PEG300 to a sterile tube.
- Add 100 μ L of the 50 mg/mL DPM-1001 DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
- Add 50 μL of Tween-80 and vortex until the solution is clear and homogenous.
- Add 450 μL of sterile saline or PBS to bring the final volume to 1 mL.
- Vortex the final solution to ensure homogeneity. The resulting solution will be a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/PBS mixture.

Formulation B: SBE-β-CD in Saline

This formulation can also yield a clear solution of at least 5 mg/mL.[2]

Materials:

• **DPM-1001 trihydrochloride** DMSO stock solution (e.g., 50 mg/mL)



- 20% (w/v) Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in saline
- Sterile tubes
- Vortex mixer

Procedure (for 1 mL of 5 mg/mL working solution):

- Add 900 μL of 20% SBE- β -CD in saline to a sterile tube.
- Add 100 μL of the 50 mg/mL DPM-1001 DMSO stock solution.
- Vortex thoroughly until the solution is clear and homogenous.

Formulation C: Corn Oil

For studies requiring a lipid-based vehicle, corn oil can be used. This formulation is suitable for long-term dosing.[2]

Materials:

- DPM-1001 trihydrochloride DMSO stock solution (e.g., 50 mg/mL)
- · Sterile corn oil
- Sterile tubes
- Vortex mixer

Procedure (for 1 mL of 5 mg/mL working solution):

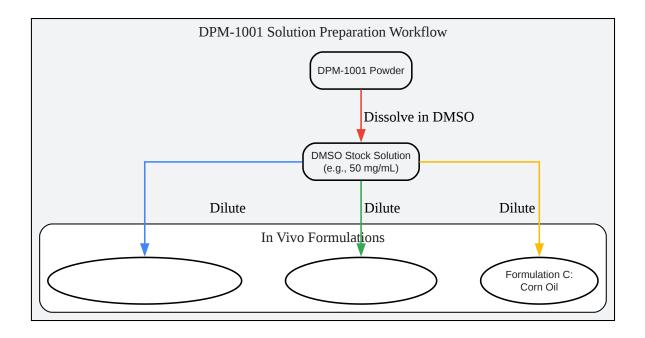
- Add 900 μL of sterile corn oil to a sterile tube.
- Add 100 μL of the 50 mg/mL DPM-1001 DMSO stock solution.
- Vortex thoroughly to ensure a uniform suspension.

Note: For aqueous stock solutions, it is recommended to filter-sterilize the final working solution using a $0.22 \, \mu m$ filter before use.[3]



Experimental Workflows and Signaling Pathways

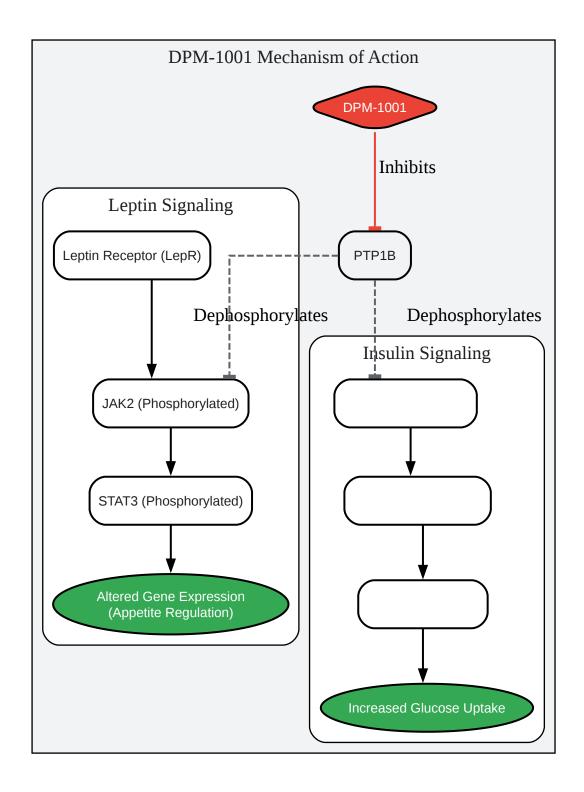
To aid in the experimental design and understanding of DPM-1001's mechanism of action, the following diagrams illustrate the solution preparation workflow and the key signaling pathways affected by this inhibitor.



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Caption: Workflow for preparing **DPM-1001 trihydrochloride** solutions.





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Caption: DPM-1001 inhibits PTP1B to enhance signaling pathways.

Conclusion







DPM-1001 trihydrochloride is a promising therapeutic agent with a well-defined mechanism of action. The protocols outlined in this document provide a foundation for researchers to prepare solutions for their specific experimental needs. Adherence to these guidelines for storage and preparation will help ensure the consistency and reliability of experimental outcomes in the investigation of DPM-1001's therapeutic potential.

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